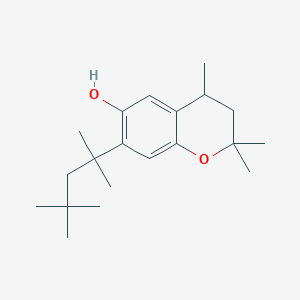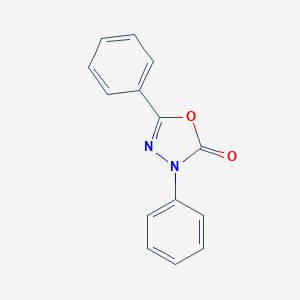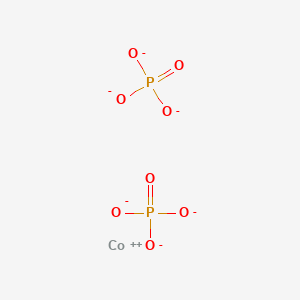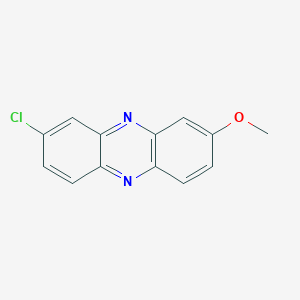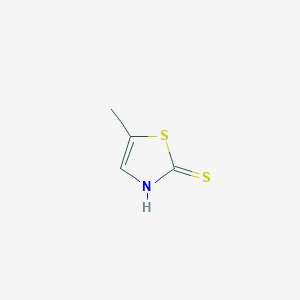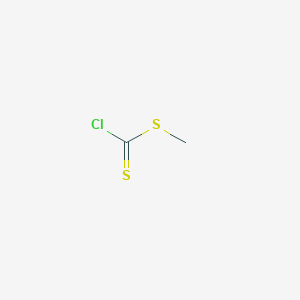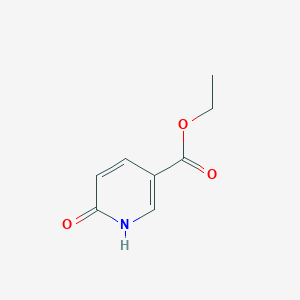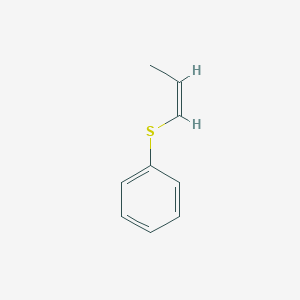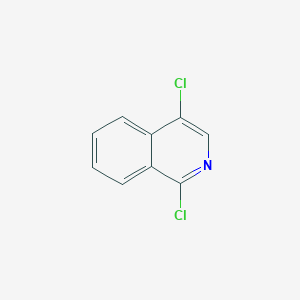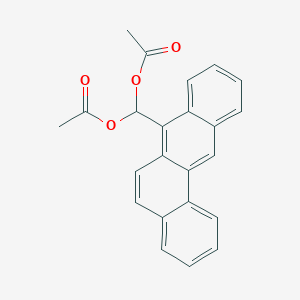
Benz(a)anthracene-7-methanediol, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-7-methanediol, diacetate is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as B(a)A-7,8-diacetate and is a derivative of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) that is known to be carcinogenic. B(a)A-7,8-diacetate is synthesized using various methods, and its mechanism of action and biochemical effects have been investigated extensively.
Wissenschaftliche Forschungsanwendungen
B(a)A-7,8-diacetate has been extensively studied for its potential applications in various fields, including toxicology, environmental science, and cancer research. This compound is used as a model compound to study the metabolism and toxicity of PAHs, which are known to be carcinogenic. B(a)A-7,8-diacetate is also used as a probe to study the DNA adduct formation and repair mechanisms in cells exposed to PAHs. Furthermore, B(a)A-7,8-diacetate is used as a standard reference material for the analysis of PAHs in environmental samples.
Wirkmechanismus
B(a)A-7,8-diacetate is metabolized in the body to form reactive intermediates, which can bind covalently to DNA and other macromolecules, leading to the formation of adducts. These adducts can cause mutations and ultimately lead to cancer. B(a)A-7,8-diacetate is also known to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemische Und Physiologische Effekte
B(a)A-7,8-diacetate has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. This compound is also known to induce oxidative stress and inflammation, which can lead to cellular damage and dysfunction. Furthermore, B(a)A-7,8-diacetate has been shown to alter gene expression and signaling pathways, which can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
B(a)A-7,8-diacetate is a useful tool for studying the metabolism and toxicity of PAHs, which are known to be carcinogenic. This compound is also a useful probe for studying DNA adduct formation and repair mechanisms in cells exposed to PAHs. However, B(a)A-7,8-diacetate has limitations in terms of its solubility and stability, which can affect its bioavailability and toxicity.
Zukünftige Richtungen
There are several future directions for research on B(a)A-7,8-diacetate. One area of research is to investigate the molecular mechanisms underlying the toxicity and carcinogenicity of this compound. Another area of research is to develop new methods for synthesizing and purifying B(a)A-7,8-diacetate. Furthermore, future research can focus on the development of new analytical methods for detecting and quantifying B(a)A-7,8-diacetate in environmental and biological samples. Finally, research can focus on the development of new strategies for preventing or treating PAH-induced cancer.
Synthesemethoden
B(a)A-7,8-diacetate is synthesized using various methods, including the reaction of Benz(a)anthracene with acetic anhydride and acetic acid in the presence of a catalyst. This method yields a mixture of products, including B(a)A-7,8-diacetate. Another method involves the reaction of Benz(a)anthracene with acetyl chloride in the presence of a catalyst to produce B(a)A-7,8-diacetate with high yield and purity.
Eigenschaften
CAS-Nummer |
17012-91-8 |
|---|---|
Produktname |
Benz(a)anthracene-7-methanediol, diacetate |
Molekularformel |
C23H18O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[acetyloxy(benzo[a]anthracen-7-yl)methyl] acetate |
InChI |
InChI=1S/C23H18O4/c1-14(24)26-23(27-15(2)25)22-19-10-6-4-8-17(19)13-21-18-9-5-3-7-16(18)11-12-20(21)22/h3-13,23H,1-2H3 |
InChI-Schlüssel |
LRTXBMQWXYFKCR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41)OC(=O)C |
Andere CAS-Nummern |
17012-91-8 |
Synonyme |
7-(Diacetoxymethyl)benz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



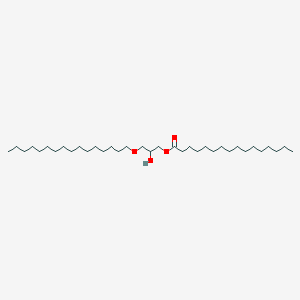

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
